Boron trifluoride acetic acid complex

Catalog No.
S2832579
CAS No.
373-61-5
M.F
C4H8BF3O4
M. Wt
187.91
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron trifluoride acetic acid complex

CAS Number

373-61-5

Product Name

Boron trifluoride acetic acid complex

IUPAC Name

diacetyloxy(difluoro)boranuide;hydron;hydrofluoride

Molecular Formula

C4H8BF3O4

Molecular Weight

187.91

InChI

InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1

InChI Key

SQSDCNHOYPJGDQ-UHFFFAOYSA-O

SMILES

[H+].[B-](OC(=O)C)(OC(=O)C)(F)F.F

Solubility

not available

Lewis Acid Catalysis

A Lewis acid is a molecule that can accept an electron pair from another molecule. This electron-accepting ability allows Lewis acids to activate various organic molecules, making them more reactive and facilitating specific chemical transformations. Boron trifluoride (BF3) itself is a strong Lewis acid, but its complex with acetic acid (AcOH) offers several advantages:

  • Stability: BF3 is a gas at room temperature, making it difficult to handle. Complexation with acetic acid provides a stable liquid form that's easier to use in the lab [Sigma-Aldrich, ].
  • Tunability: The ratio of BF3 to acetic acid in the complex can be varied, allowing researchers to fine-tune the Lewis acidity for specific reactions [Fisher Scientific, ].

Applications in Organic Synthesis

BF3-AcOH finds application in a diverse range of organic reactions due to its Lewis acidity. Here are some prominent examples:

  • Esterification: This reaction combines a carboxylic acid and an alcohol to form an ester. BF3-AcOH efficiently catalyzes esterification, leading to the desired product in good yields [Sigma-Aldrich, ].
  • Friedel-Crafts Reactions: These reactions involve the acylation or alkylation of aromatic rings. BF3-AcOH acts as a Lewis acid catalyst, enabling the attachment of various functional groups to aromatic compounds [Sigma-Aldrich, ].
  • Fries Rearrangement: This reaction involves the rearrangement of an aryl ester to a phenolic ketone. BF3-AcOH plays a crucial role in this transformation, and it's even been used in the total synthesis of furanaphin, a natural product with potential medicinal properties [Sigma-Aldrich, ].
  • Other Reactions: BF3-AcOH also finds use in various other organic reactions, including oxidation reactions, polymerization reactions, and desilylation (removal of a silyl group) [Fisher Scientific, ].

General Manufacturing Information

Miscellaneous manufacturing
Borate(1-), bis(acetato-.kappa.O)difluoro-, hydrogen fluoride (1:2:1), (T-4)-: ACTIVE

Dates

Modify: 2023-08-17

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